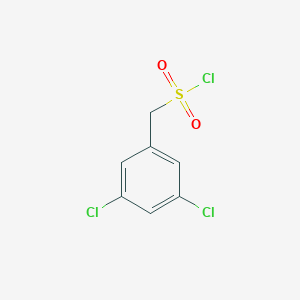

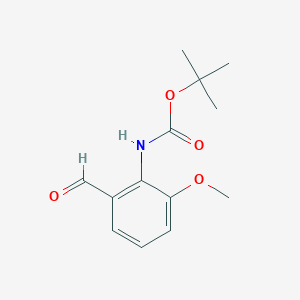

![molecular formula C8H4BrF3N2 B068582 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole CAS No. 175135-14-5](/img/structure/B68582.png)

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

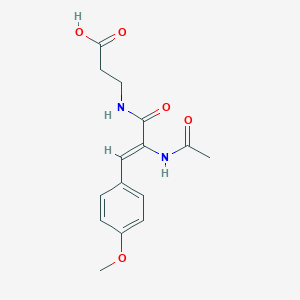

“4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole” is a chemical compound with the molecular formula C8H4BrF3N2 . It has a molecular weight of 265.03 . This compound is solid in physical form .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry due to their wide range of biological activities . The van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to synthesize imidazole-based medicinal molecules .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole” can be represented by the InChI code: 1S/C8H4BrF3N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14) .Chemical Reactions Analysis

Imidazole derivatives have been synthesized through various chemical reactions. For instance, the nucleophilic trifluoromethoxylation of alkyl halides has been used to synthesize compounds containing the trifluoromethoxy group .Physical And Chemical Properties Analysis

“4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole” is a solid compound that should be stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación

Synthetic Intermediates

Compounds containing the benzimidazole group, such as “4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole”, are often used as synthetic intermediates in the preparation of more complex chemical structures . They are particularly useful due to their proven applicability and versatility .

Biological Applications

Benzimidazole derivatives have been found to exhibit a wide range of biological activities. For example, Sorafenib, a drug approved by the FDA, contains a trifluoromethyl group similar to the one in “4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole”. It has been granted “Fast Track” designation for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

Material Science

Benzimidazole compounds are also used in material science due to their unique physical-chemical properties . They can be used in the development of new materials with desired characteristics.

Industrial Applications

In the industrial field, benzimidazole derivatives are used in the synthesis of various chemicals . Their structural diversity makes them highly desirable in this field.

Photophysical Properties

Benzimidazole compounds, especially those with functional groups like trifluoromethyl, often exhibit interesting photophysical properties . This makes them useful in areas like optoelectronics and photonics.

Pharmaceutical Applications

As mentioned earlier, benzimidazole derivatives have found extensive use in the pharmaceutical industry . They are used in the synthesis of a variety of drugs for treating different diseases and disorders .

Mecanismo De Acción

Target of Action

It’s worth noting that benzimidazole compounds are often involved in a variety of biological activities, including interactions with proteins and enzymes .

Mode of Action

Benzimidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to specific protein sites .

Biochemical Pathways

Benzimidazole compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole . These factors could include pH levels, temperature, presence of other compounds, and more.

Safety and Hazards

Direcciones Futuras

Imidazole and its derivatives have been widely researched and applied by pharmaceutical companies for drug discovery due to their broad range of significant pharmacological or biological activities . Therefore, it is expected that many novel applications of imidazole derivatives, including “4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole”, will be discovered in the future .

Propiedades

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTQERQCUFICAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371356 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole | |

CAS RN |

175135-14-5 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of studying the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and Mycobacterium tuberculosis ArgF?

A1: Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, relies on the enzyme ArgF (an ornithine carbamoyltransferase) for its metabolic processes. Disrupting ArgF function could hinder bacterial growth and proliferation. Investigating the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and ArgF offers valuable insights into potential mechanisms for developing new anti-tuberculosis drugs. This study investigates the structural basis of this interaction, providing a starting point for further research into the compound's potential as an anti-tuberculosis agent. []

Q2: What information does the crystal structure provide about the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and Mycobacterium tuberculosis ArgF?

A2: The paper describes the successful determination of the crystal structure of Mycobacterium tuberculosis ArgF in complex with 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole. [] This detailed structural information reveals the specific binding site of the compound on the ArgF enzyme and helps to understand the potential mechanism of inhibition. Analyzing the interactions between the compound and the amino acid residues within the enzyme's active site provides valuable information for structure-based drug design efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

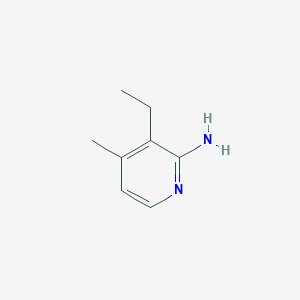

![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)

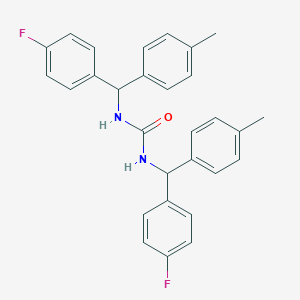

![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)